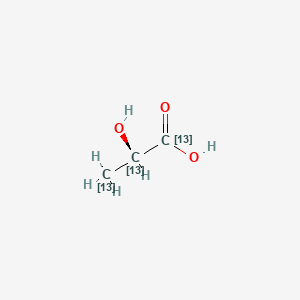![molecular formula C25H37Cl2N3O2 B11934451 4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ジエチルアミノメチル)-N-[2-(2-メトキシフェニル)エチル]-N-[(3S)-ピロリジン-3-イル]ベンザミド;二塩酸塩は、様々な科学研究分野において重要な用途を持つ、複雑な有機化合物です。この化合物は、ベンザミドコア、ジエチルアミノメチル基、およびピロリジニル部分を含む独自の化学構造で知られています。
準備方法
合成経路および反応条件
4-(ジエチルアミノメチル)-N-[2-(2-メトキシフェニル)エチル]-N-[(3S)-ピロリジン-3-イル]ベンザミド;二塩酸塩の合成は、一般的に容易に入手可能な出発物質から始めて、複数の手順を伴います。合成における主要な手順には以下が含まれます。
ベンザミドコアの形成: この手順には、適切なベンゾイルクロリドとアミンを反応させて、ベンザミドコアを形成することが含まれます。
ジエチルアミノメチル基の導入: この手順には、塩基性条件下で、ベンザミドコアをジエチルアミンとホルムアルデヒドでアルキル化することが含まれます。
ピロリジニル部分の付加: この手順には、中間体を適切なピロリジン誘導体と反応させて、ピロリジニル基を導入することが含まれます。
最終精製および二塩酸塩への変換: 最終化合物は、再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製され、次に塩酸で処理することにより二塩酸塩の形に変換されます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、連続フロー反応器、自動化された精製システム、および高純度と収率を保証するための厳しい品質管理対策の使用が含まれます。
化学反応の分析
反応の種類
4-(ジエチルアミノメチル)-N-[2-(2-メトキシフェニル)エチル]-N-[(3S)-ピロリジン-3-イル]ベンザミド;二塩酸塩は、次のような様々な種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にベンザミドコアまたはジエチルアミノメチル基において、求核置換反応を起こす可能性があります。
一般的な試薬および条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 適切な塩基の存在下でのアミンまたはチオールなどの求核試薬。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換ベンザミドまたはアミンの生成。
科学研究における用途
4-(ジエチルアミノメチル)-N-[2-(2-メトキシフェニル)エチル]-N-[(3S)-ピロリジン-3-イル]ベンザミド;二塩酸塩は、科学研究において幅広い用途を持っています。
化学: 有機合成における試薬として、およびより複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 特定の受容体または酵素に対するリガンドとしての役割など、潜在的な治療効果について調査されています。
工業: 新素材の開発や、様々な工業プロセスにおける触媒として使用されています。
科学的研究の応用
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors or enzymes.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用機序
4-(ジエチルアミノメチル)-N-[2-(2-メトキシフェニル)エチル]-N-[(3S)-ピロリジン-3-イル]ベンザミド;二塩酸塩の作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。この化合物は、水素結合、疎水性相互作用、ファンデルワールス力など、様々な非共有結合相互作用によって、これらの標的に結合します。この結合は、標的の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 4-(ジメチルアミノメチル)-N-[2-(2-メトキシフェニル)エチル]-N-[(3S)-ピロリジン-3-イル]ベンザミド
- 4-(ジエチルアミノメチル)-N-[2-(2-ヒドロキシフェニル)エチル]-N-[(3S)-ピロリジン-3-イル]ベンザミド
独自性
4-(ジエチルアミノメチル)-N-[2-(2-メトキシフェニル)エチル]-N-[(3S)-ピロリジン-3-イル]ベンザミド;二塩酸塩の独自性は、その特定の官能基の組み合わせにあり、これは独特の化学反応性と生物活性を与えます。特に、ジエチルアミノメチル基の存在は、その溶解性と生物学的標的と相互作用する能力を高めます。
類似化合物との比較
Similar Compounds
- **4-(dimethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide
- **4-(diethylaminomethyl)-N-[2-(2-hydroxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide
Uniqueness
The uniqueness of 4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylaminomethyl group, in particular, enhances its solubility and ability to interact with biological targets.
特性
分子式 |
C25H37Cl2N3O2 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride |
InChI |
InChI=1S/C25H35N3O2.2ClH/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3;;/h6-13,23,26H,4-5,14-19H2,1-3H3;2*1H/t23-;;/m0../s1 |
InChIキー |
GSUZWFZKTIOWTI-IFUPQEAVSA-N |
異性体SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@H]3CCNC3.Cl.Cl |
正規SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)

![N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B11934413.png)
![2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate](/img/structure/B11934418.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)


![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)

